Product packaging for (2S)-2-amino-2-(3-nitrophenyl)acetic acid(Cat. No.:CAS No. 158413-55-9)

(2S)-2-amino-2-(3-nitrophenyl)acetic acid

Cat. No.: B116151
CAS No.: 158413-55-9
M. Wt: 196.16 g/mol
InChI Key: RJMYTHGQVJWWJO-ZETCQYMHSA-N
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Description

(2S)-2-amino-2-(3-nitrophenyl)acetic acid is a chiral aromatic alpha-amino acid derivative of high interest in organic and pharmaceutical synthesis. The compound features a carboxylic acid group and an amine group on a chiral center, adjacent to a 3-nitrophenyl ring system. This structure makes it a valuable chiral building block or intermediate for the preparation of more complex, biologically active molecules . The nitro group on the phenyl ring can be readily reduced to an aniline, facilitating the synthesis of various heterocyclic compounds and lactams . This S-enantiomer is particularly useful in the research and development of chiral pharmaceuticals and as a precursor in synthetic chemistry. Compounds with similar scaffolds, such as those based on 2-nitrophenylacetic acid, have been utilized in the synthesis of enzyme inhibitors and other therapeutic candidates . The related non-chiral compound, 2-(3-nitrophenyl)acetic acid, is listed as interacting with Penicillin G acylase, suggesting potential research applications involving enzyme substrates or inhibitors . Key Identifiers: • Molecular Formula: C 8 H 8 N 2 O 4 • Molecular Weight: 196.16 g/mol • CAS Number: (To be confirmed for S-enantiomer; R-enantiomer is 4885-81-8) • Appearance: Crystalline Powder Safety: For Research Use Only. Not for diagnostic, therapeutic, or veterinary use. Refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B116151 (2S)-2-amino-2-(3-nitrophenyl)acetic acid CAS No. 158413-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMYTHGQVJWWJO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 2 Amino 2 3 Nitrophenyl Acetic Acid and Analogues

Direct Synthetic Approaches to Nitrophenylglycines

Direct synthetic methods offer a straightforward route to nitrophenylglycines by introducing the nitro group onto a pre-existing phenylglycine or a related precursor.

Strategic Nitration of Phenylglycine and its Derivatives, including (L)-Phenylalanine

A direct approach to synthesizing 2-amino-2-(3-nitrophenyl)acetic acid involves the nitration of phenylglycine. A general procedure for this transformation has been described where 2-amino-2-phenylacetic acid is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures. The reaction mixture is carefully controlled, starting at 0 °C and then allowed to warm to room temperature. Hydrolysis followed by neutralization with ammonia (B1221849) leads to the precipitation of the desired product, 2-amino-2-(3-nitrophenyl)acetic acid, in moderate yields. nih.gov

Similarly, L-phenylalanine can serve as a starting material. A method has been disclosed for the synthesis of L-p-nitrophenylalanine which involves the reaction of L-phenylalanine with a mixture of concentrated sulfuric acid and concentrated nitric acid in a coil reactor. researchgate.net While this method targets the para-isomer, it demonstrates the feasibility of direct nitration on a phenylalanine backbone, which could be adapted for the synthesis of other isomers.

Table 1: Direct Nitration of Phenylglycine

Starting MaterialReagentsTemperatureProductYieldReference
2-Amino-2-phenylacetic acidConc. H₂SO₄, Fuming HNO₃0 °C to r.t.2-Amino-2-(3-nitrophenyl)acetic acid64% nih.gov

Multistep Chemical Syntheses of Substituted Nitrophenylacetic Acid Scaffolds

Multistep syntheses provide a more controlled, albeit longer, route to substituted nitrophenylacetic acids, allowing for the precise introduction of functional groups. One such approach involves the synthesis of 2-nitro-4-substituted phenylacetic acids. This method starts with the nitration of a 4-substituted halobenzene, followed by substitution with a malonic ester derivative and subsequent hydrolysis to yield the final product. researchgate.net

Another example is the synthesis of 2-methyl-3-nitrophenylacetic acid, which begins with the nitration of 2-methylphenylacetic acid using nitric acid in acetic anhydride (B1165640) and dichloromethane (B109758) at low temperatures. frontiersin.org These multistep strategies are versatile and can be adapted for the synthesis of a variety of substituted nitrophenylacetic acid scaffolds.

A different multistep approach to a related compound, 2-(4-amino-2-nitrophenyl)acetic acid, starts from Imidodicarbonic acid, 2-(4-methyl-3-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester. This route involves a three-step sequence including bromination, substitution, and hydrolysis to afford the final product. mdpi.com

Enantioselective Synthesis Strategies and Asymmetric Catalysis

The development of enantioselective catalytic methods has revolutionized the synthesis of chiral molecules like (2S)-2-amino-2-(3-nitrophenyl)acetic acid, offering high efficiency and stereocontrol.

Tandem Catalytic Protocols for Enantioselective α-Amino Acid Derivatives (e.g., Palladium and Isothiourea Catalysis)

A significant advancement in the synthesis of enantioselective α-amino acid derivatives has been the development of tandem catalytic protocols. One prominent example combines palladium and isothiourea catalysis for the enantioselective synthesis of α-amino acid derivatives. This methodology has been shown to be particularly effective for the synthesis of functionalized α-amino acids with high levels of stereoselectivity. While not explicitly detailed for the 3-nitro isomer, these methods often work for a range of substituted aryl glycines.

Exploration of Other Chiral Catalytic Systems (e.g., Rhodium(II)-Catalyzed C–H Insertion on Aminophenylacetic Acids)

Beyond palladium-based systems, other chiral catalysts have been explored for the asymmetric synthesis of amino acids. Rhodium(II) catalysts, for instance, are known to catalyze C-H insertion reactions, which can be a powerful tool for the functionalization of aminophenylacetic acids.

Furthermore, a variety of other chiral catalytic systems have been developed. Chiral Brønsted acids have emerged as powerful catalysts for various asymmetric transformations. mdpi.com Chiral organocatalysts, such as those based on pyrrolidine, have been successfully employed in the enantioselective Michael addition of aldehydes to nitroethylene, providing access to γ²-amino acids. nih.gov Takemoto's catalyst, a chiral thiourea-based organocatalyst, has been used for the enantioselective Michael reaction of aminomaleimides with nitroolefins. rsc.org Additionally, chiral metal complexes involving ligands other than phosphines, such as N-ligands, have been used in palladium-catalyzed asymmetric synthesis. nih.gov The development of novel chiral ligands, including sterically and electronically nonsymmetrical P,N-ligands, continues to expand the toolkit for asymmetric catalysis. wikipedia.org

Preparation of Racemic Mixtures and Advanced Resolution Techniques

The synthesis of racemic 2-amino-2-(3-nitrophenyl)acetic acid is a common starting point, from which the desired (2S)-enantiomer can be isolated using various resolution techniques. Racemic phenylglycine can be prepared from benzaldehyde (B42025) via the Strecker synthesis. wikipedia.org

Advanced resolution techniques are then employed to separate the enantiomers. One of the most common methods is diastereomeric salt formation . rug.nlnih.gov This involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. rug.nl These salts have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov For example, racemic phenylglycine can be resolved using (+)-camphorsulfonic acid. nih.gov The choice of resolving agent and solvent is crucial for efficient separation. nih.govmdpi.com

Enzymatic resolution offers a highly selective alternative. nih.gov Enzymes, such as lipases or acylases, can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. mdpi.commdpi.comnih.gov For instance, the kinetic resolution of racemic primary amines has been achieved using amine dehydrogenase variants.

Preparative chiral chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC), is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This technique has been successfully used for the resolution of nitrated propranolol (B1214883) derivatives, demonstrating its applicability to similar structures.

Table 2: Comparison of Resolution Techniques for Racemic Amino Acids

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. rug.nlnih.govScalable, cost-effective for large quantities.Trial-and-error approach for selecting resolving agent and solvent; yield limited to 50% for the desired enantiomer without a racemization step. nih.gov
Enzymatic Resolution Enantioselective transformation of one enantiomer by an enzyme. nih.govHigh enantioselectivity, mild reaction conditions.Enzyme cost and stability can be a factor; may require optimization of reaction conditions.
Preparative Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High purity of separated enantiomers, applicable to a wide range of compounds.Higher cost, may be less suitable for very large-scale production.

Chemical Synthesis of Racemic Nitrophenyl-Substituted Thiazinones

The synthesis of the precursor molecule, a racemic nitrophenyl-substituted thiazinone, serves as a critical step in the pathway to obtaining the target amino acid. Research has detailed the synthesis of racemic 2-(4-nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and its 3-nitrophenyl isomer. nih.gov The general approach involves a one-pot, three-component cyclocondensation reaction.

In a typical synthesis for the 3-nitrophenyl analogue, the reaction is carried out using 3-nitrobenzaldehyde, aniline, and 3-mercaptopropionic acid. These components react to form the six-membered thiazinone ring structure. The crude product obtained from this reaction is a racemic mixture, containing both the (2R) and (2S) enantiomers of 2-(3-nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. nih.gov This mixture is then typically purified by recrystallization from a suitable solvent, such as 2-propanol, yielding a powder. nih.gov While various methods exist for synthesizing thiazinone cores, this three-component reaction is a direct route to the desired nitrophenyl-substituted structures. nih.govnih.gov

Table 1: Synthesis Details for Racemic 2-(3-Nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one

ParameterDetails
Reactants 3-Nitrobenzaldehyde, Aniline, 3-Mercaptopropionic Acid
Product rac-2-(3-Nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one
Reaction Type Three-component cyclocondensation
Purification Recrystallization from 2-propanol
Yield 59% nih.gov
Melting Point 415 K nih.gov

Investigation of Spontaneous Resolution Phenomena in Crystallization Processes

A fascinating and highly efficient method for separating enantiomers is spontaneous resolution during crystallization, where a racemic solution crystallizes to give a conglomerate—a mechanical mixture of crystals, each containing only one of the two enantiomers. This phenomenon has been observed in the crystallization of 2-(3-nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. nih.gov

While the synthesis produces a racemic mixture, slow evaporation from an ethanol (B145695) solution leads to the formation of colorless block-like crystals. nih.gov Structural analysis of these crystals reveals that they are enantiopure, meaning each crystal is composed exclusively of either the (2S) or the (2R) molecule. nih.gov Researchers were able to select individual crystals from the same crystallization vial and confirm their absolute configurations as (2S) and (2R) respectively, demonstrating a successful spontaneous resolution. nih.gov

In contrast, the isomeric compound, 2-(4-nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one, crystallizes in a centrosymmetric space group, meaning both enantiomers are present in the unit cell, and it does not undergo spontaneous resolution. nih.gov The spontaneous resolution of the 3-nitrophenyl analogue is governed by its crystal packing. The six-membered thiazine (B8601807) ring in both the (2S) and (2R) structures adopts an envelope conformation, with the sulfur atom acting as the flap. nih.gov The crystal structure is stabilized by C-H···O hydrogen bonds, which organize the molecules into layers. nih.gov This specific packing arrangement favors the segregation of enantiomers into separate crystals.

Table 2: Crystallographic Data for Resolved Enantiomers of 2-(3-Nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one nih.gov

Parameter(2S)-2-(3-nitrophenyl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one
Chemical Formula C₁₆H₁₄N₂O₃S
Chirality (2S)
Phenomenon Spontaneous Resolution
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Conformation Thiazine ring displays an envelope conformation with the S atom as the flap.

Stereochemical Investigations and Chiral Purity in Research on 2s 2 Amino 2 3 Nitrophenyl Acetic Acid

Advanced Methodologies for Stereochemical Assignment and Enantiomeric Purity Determination

The confirmation of the specific (S)-configuration and the quantification of the enantiomeric excess (% ee) of 2-amino-2-(3-nitrophenyl)acetic acid rely on sophisticated analytical techniques. These methods are essential for quality control and for interpreting structure-activity relationship studies.

High-Performance Chromatographic Techniques on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone for the enantiomeric purity analysis of non-proteinogenic amino acids. nih.gov This direct method is often preferred as it avoids the need for derivatization, which can introduce additional reaction steps and potential impurities. sigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Chirobiotic T), are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com These phases possess ionic groups and are compatible with a wide range of mobile phases, from polar organic to aqueous, making them ideal for separating polar and ionic molecules like amino acids. sigmaaldrich.com The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion.

The composition of the mobile phase, including the type and concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile) and pH, plays a critical role in achieving enantioseparation. researchgate.net For many amino acids on teicoplanin-based CSPs, a "U-shaped" retention profile is observed, where retention first decreases and then increases with growing organic modifier concentration. sigmaaldrich.com This behavior is attributed to complex effects involving analyte solubility and conformational changes in the stationary phase. sigmaaldrich.com Optimizing these parameters is key to maximizing resolution between the (S)- and (R)-enantiomers.

Alternatively, indirect methods can be employed. These involve pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netnih.gov These diastereomeric pairs can then be separated on a standard achiral HPLC column. While this adds a step to the workflow, it can be a powerful strategy, especially for enhancing detection sensitivity. nih.gov

Table 1: Key Parameters in Chiral HPLC for Amino Acid Enantioseparation

ParameterDescriptionImpact on Separation
Chiral Stationary Phase (CSP) A stationary phase containing a single enantiomer of a chiral compound (the chiral selector).Forms transient diastereomeric complexes with the analytes, leading to different retention times for each enantiomer.
Mobile Phase Composition The solvent system (e.g., water, methanol, acetonitrile, buffers) that carries the analyte through the column.Affects the solubility of the analyte and its interaction with the CSP, influencing both retention and selectivity.
pH The acidity or basicity of the mobile phase.Influences the ionization state of the amino acid's carboxyl and amino groups, which is critical for ionic interactions with the CSP.
Flow Rate The speed at which the mobile phase moves through the column.Affects the efficiency of the separation and the analysis time.
Temperature The temperature of the column during separation.Can alter the kinetics and thermodynamics of the analyte-CSP interaction, thereby affecting resolution.

Single-Crystal X-ray Diffraction for Absolute Configuration Elucidation and Molecular Packing Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute configuration of chiral molecules. urosario.edu.coresearchgate.net This powerful technique provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. he.com.br

For (2S)-2-amino-2-(3-nitrophenyl)acetic acid, obtaining a suitable single crystal would allow for the unequivocal confirmation of the (S)-configuration at the chiral alpha-carbon. The analysis, particularly when using anomalous dispersion, can distinguish between the actual structure and its mirror image, thus establishing the absolute stereochemistry.

Beyond confirming the absolute configuration, SCXRD provides invaluable insights into the molecular packing within the crystal lattice. he.com.br It reveals the network of intermolecular interactions, such as hydrogen bonds between the amino and carboxylic acid groups, and potential π-π stacking interactions involving the nitrophenyl rings. urosario.edu.co Understanding this supramolecular architecture is crucial as the packing arrangement can influence the material's physical properties, including solubility, stability, and dissolution rate. While growing single crystals of sufficient quality can sometimes be challenging, the detailed structural information provided by SCXRD is unparalleled. researchgate.nethe.com.br

Table 2: Information Obtained from Single-Crystal X-ray Diffraction

Data TypeSignificance for this compound
Unit Cell Parameters Defines the size and shape of the basic repeating unit of the crystal.
Space Group Describes the symmetry elements present in the crystal structure.
Atomic Coordinates Provides the precise 3D position of every atom in the molecule.
Bond Lengths & Angles Confirms the covalent structure and identifies any unusual geometric features.
Torsional Angles Defines the conformation of the molecule, such as the orientation of the nitrophenyl ring relative to the amino acid backbone.
Absolute Configuration Unambiguously determines the 'S' or 'R' configuration at the chiral center. nih.gov
Intermolecular Interactions Reveals hydrogen bonding, van der Waals forces, and other interactions that govern how molecules pack together in the solid state. researchgate.net

Factors Governing and Influencing Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure compounds like this compound requires strategies that favor the formation of one enantiomer over the other. This is known as stereoselective synthesis, and the degree of selectivity is a critical measure of a synthetic route's efficiency. Several factors govern the stereochemical outcome of these reactions.

One of the most established strategies involves the use of chiral auxiliaries . researchgate.net In this approach, an achiral starting material is covalently bonded to an enantiopure molecule (the auxiliary). This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product. The Evans' oxazolidinone auxiliaries, for example, are widely used for the stereoselective alkylation in amino acid synthesis. researchgate.net

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. researchgate.net Small, chiral organic molecules are used in catalytic amounts to induce enantioselectivity. For the synthesis of β-amino acids, organocatalytic Mannich-type reactions have proven highly effective, and similar principles can be applied to α-amino acid synthesis. The catalyst forms a transient, chiral intermediate with one of the reactants, which then reacts in a stereocontrolled manner. researchgate.net

More recent advancements include photoredox catalysis . chemrxiv.org These methods use light and a photocatalyst to generate reactive radical species that can be added to a chiral acceptor. For instance, a C-radical can be added to a chiral glyoxylate-derived sulfinyl imine. The inherent chirality of the imine substrate directs the approach of the incoming radical, leading to a high degree of stereoselectivity in the final amino acid product. chemrxiv.org The choice of the chiral sulfinyl group is therefore the key factor controlling the stereochemical outcome.

In all these methods, the stereoselectivity is governed by the energetic difference between the transition states leading to the two possible enantiomeric products. The chiral element—be it an auxiliary, a catalyst, or part of the substrate—creates a diastereomeric interaction in the transition state, making one pathway energetically more favorable than the other. nih.govelsevierpure.com Reaction conditions such as temperature, solvent, and the specific reagents used can also significantly influence this energy difference and, consequently, the stereoselectivity of the reaction. nih.gov

Chemical Reactivity and Derivatization Strategies of 2s 2 Amino 2 3 Nitrophenyl Acetic Acid

Transformations and Reactions Involving the Amino Group

The primary amino group in (2S)-2-amino-2-(3-nitrophenyl)acetic acid is a key site for various chemical modifications, enabling the construction of more complex molecular architectures.

Acylation and Regioselective Amide Bond Formations

The amino group readily undergoes acylation to form amide bonds. This transformation is fundamental in peptide synthesis and for introducing diverse functionalities. The chemoselectivity of acylation, particularly in the presence of the carboxylic acid group, is a critical consideration. Under basic conditions, N-acylation is generally favored, while acidic conditions can promote O-acylation of the carboxylic acid. beilstein-journals.org The use of protecting groups is a common strategy to ensure regioselective amide bond formation. Alternatively, specific coupling reagents and conditions can be employed to favor N-acylation directly. For instance, the use of certain Lewis acids has been shown to facilitate the direct amidation of unprotected amino acids. nih.gov

A common method for acylation involves reacting the amino acid with an acyl chloride or anhydride (B1165640) in the presence of a base. For example, acetylation can be achieved using acetyl chloride. The choice of solvent and base is crucial for reaction efficiency and to minimize side reactions.

Table 1: Examples of Acylation Reactions

Acylating AgentReaction ConditionsProduct
Acetyl chlorideBase (e.g., triethylamine), solvent (e.g., dichloromethane)N-acetyl-(2S)-2-amino-2-(3-nitrophenyl)acetic acid
Acetic anhydrideBase or acidic catalysisN-acetyl-(2S)-2-amino-2-(3-nitrophenyl)acetic acid

Condensation and Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles)

The amino group of this compound can participate in condensation and subsequent cyclization reactions to generate various heterocyclic systems. One notable example is the synthesis of 1,3,4-oxadiazoles. These five-membered heterocyclic rings are of significant interest due to their presence in many biologically active compounds. nih.gov

The synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through a multi-step process. researchgate.net This typically involves the initial condensation of the amino group with a suitable reagent, followed by an oxidative cyclization. For instance, reaction with semicarbazide (B1199961) followed by an iodine-mediated oxidative C-O bond formation can yield the desired oxadiazole ring. nih.govresearchgate.net The 1,2,3-oxadiazole (B8650194) ring system, while also a possibility, is generally less stable and can isomerize. chemicalbook.com

Transformations and Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety provides another handle for the functionalization of this compound, allowing for the formation of esters and amides, which are valuable for creating diverse molecular libraries.

Esterification and Amidation for Building Block Functionalization

Esterification of the carboxylic acid group is a common strategy to protect it during subsequent reactions or to modify the compound's solubility and reactivity. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.com The reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the ester product. masterorganicchemistry.com

Amidation of the carboxylic acid group is another important transformation, leading to the formation of peptide bonds or other amide-containing structures. This reaction typically requires activation of the carboxylic acid, for example, by converting it into an acid chloride or by using coupling reagents such as carbodiimides. Direct amidation of unprotected amino acids can be challenging but has been achieved using specific Lewis acid catalysts. nih.gov

Table 2: Functionalization of the Carboxylic Acid Group

ReactionReagentConditionsProduct
EsterificationMethanol (B129727)Acid catalyst (e.g., H₂SO₄), heatMethyl (2S)-2-amino-2-(3-nitrophenyl)acetate
AmidationBenzylamineCoupling agent (e.g., DCC), solvent (e.g., DMF)(2S)-2-amino-N-benzyl-2-(3-nitrophenyl)acetamide

Reactivity and Reductions of the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that can be selectively reduced to an amino group, opening up further avenues for derivatization.

Selective Reduction of the Nitro Group to Corresponding Amino Functionality

The reduction of the aromatic nitro group to an amine is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This change dramatically alters the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

Several methods are available for the selective reduction of the nitro group in the presence of other reducible functional groups like the carboxylic acid. organic-chemistry.org Catalytic hydrogenation is a widely used and efficient method. google.commdpi.com Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere are commonly employed. google.comcommonorganicchemistry.com The reaction conditions, including pressure and solvent, can be optimized to achieve high yields and selectivity. google.com For instance, hydrogenation of similar nitrophenyl compounds has been successfully carried out at room temperature and low hydrogen pressures. google.com

Other reducing agents can also be used, such as metal-acid systems (e.g., Fe/HCl, Sn/HCl, Zn/acetic acid) or tin(II) chloride. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net The choice of the reducing agent often depends on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For example, catalytic hydrogenation with Raney nickel is often preferred for substrates containing aromatic halides to avoid dehalogenation. commonorganicchemistry.com

Table 3: Selective Reduction of the Nitro Group

Reducing Agent/SystemReaction ConditionsProduct
H₂/Pd-CSolvent (e.g., methanol or acetic acid), room temperature(2S)-2-amino-2-(3-aminophenyl)acetic acid
Fe/HClAqueous ethanol (B145695), heat(2S)-2-amino-2-(3-aminophenyl)acetic acid
SnCl₂·2H₂OEthanol, heat(2S)-2-amino-2-(3-aminophenyl)acetic acid

The resulting (2S)-2-amino-2-(3-aminophenyl)acetic acid is a valuable intermediate for the synthesis of various compounds, including those with potential biological activity. The newly formed amino group can undergo a range of reactions, such as diazotization followed by substitution, acylation, or serve as a nucleophile in various coupling reactions.

Complex Ring Transformations and Intramolecular Cyclization Reactions

Synthesis of Indoline (B122111) and Indazole Derivatives from Related Nitrophenyl Precursors

The synthesis of indoline and indazole frameworks frequently relies on the intramolecular cyclization of ortho-substituted nitroarenes. The reduction of a nitro group to an amine, which then attacks an electrophilic side chain, is a common and effective strategy.

Indoline Synthesis: The formation of the indoline ring can be achieved through the cyclization of nitrophenyl precursors. For instance, 2-(4-nitroindolin-3-yl)acetic acid has been synthesized in a multi-step process starting from 2-methyl-3-nitroaniline. nih.gov A key step involves the formation of an indole (B1671886) intermediate, which is subsequently reduced to the indoline ring. nih.gov Another relevant strategy is the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives, which yields 2-(2-nitrophenyl)indoline-3-acetic acid derivatives. nih.gov This reaction highlights how a suitably positioned nitro group can facilitate the formation of the five-membered nitrogen-containing ring characteristic of the indoline scaffold. The process involves an intramolecular nucleophilic attack, leading to the construction of the core indoline structure. nih.gov Similarly, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles provides a route to 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating another pathway to indolinone-type structures initiated by the amino group. nih.gov

Indazole Synthesis: The construction of the indazole ring system from nitrophenyl precursors is a well-established method, often involving the formation of an N-N bond. A notable example is the synthesis of various indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acid, a close structural analog of the title compound. uobaghdad.edu.iq This transformation is achieved under basic conditions, where the amino group and the nitro group of the precursor are involved in a cyclization reaction to form the pyrazole (B372694) ring fused to the benzene (B151609) ring. uobaghdad.edu.iq The reaction can be modulated to produce different derivatives; for example, using simple alcohols as solvents yields 2-alkoxyacetic acid derivatives, while using ethanolamine (B43304) leads to the formation of an unsubstituted indazole acetic acid. uobaghdad.edu.iq This demonstrates the versatility of the nitrophenyl moiety in directing the formation of complex heterocyclic systems like indazoles, which are significant scaffolds in medicinal chemistry. uobaghdad.edu.iqresearchgate.net

Table 1: Synthesis of Indoline and Indazole Derivatives from Nitrophenyl Precursors

Starting MaterialProductKey Reagents/ConditionsResearch FindingCitation
N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives2-(2-nitrophenyl)indoline-3-acetic acid derivativesBase-catalyzed cyclizationA protocol for synthesizing indoline derivatives was developed, which can be further converted to indoles and other fused heterocycles. nih.gov
3-Amino-3-(2-nitrophenyl)propanoic acid2-Alkoxyindazole acetic acidsNaOH, various alcohols, microwave heatingA method to transform 3-amino-3-(2-nitroaryl)propanoic acids into 1H-indazoles via N-N and C-O bond formation. uobaghdad.edu.iq
3-Amino-3-(2-nitrophenyl)propanoic acidIndazole acetic acidNaOH, ethanolamineThe use of ethanolamine as the nucleophile/solvent leads to the formation of the unsubstituted indazole acetic acid in excellent yield. uobaghdad.edu.iq
2-Methyl-3-nitroaniline2-(4-Nitroindolin-3-yl)acetic acidMulti-step synthesis including reaction with triethyl orthoformate, diethyl oxalate, and subsequent reduction.A multi-step route was developed to synthesize indoline derivatives from a substituted nitroaniline precursor. nih.gov

Formation of Other Novel Heterocyclic Scaffolds Incorporating the Nitrophenyl Moiety (e.g., Triazoles, Thiazolidinones)

The reactive nature of the nitrophenyl group, combined with the amino acid functionality, provides a synthetic handle for the creation of diverse heterocyclic systems beyond fused rings.

Triazole Synthesis: The nitrophenyl moiety is often incorporated into triazole rings, typically through cycloaddition reactions. For example, new triazole derivatives have been synthesized from 3-chloro-6-nitro-1H-indazole precursors via 1,3-dipolar cycloaddition reactions. scholarsresearchlibrary.com In another approach, benzothiazinone-triazole hybrids were synthesized starting from nitro-substituted 2-chlorobenzoic acids. rdd.edu.iq The synthesis involved converting the acid to an azide (B81097), which then underwent a "click" cycloaddition reaction with a terminal alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring. rdd.edu.iq The presence of the nitro group is often crucial for activating the aromatic system or as a stable functional group that can be carried through the synthetic sequence. The reaction of α,β-unsaturated nitro-compounds with sodium azide also provides a direct route to 1,2,3-triazoles.

Thiazolidinone Synthesis: The formation of the thiazolidinone ring often involves the cyclocondensation of an amine, an aldehyde, and a sulfur-containing carboxylic acid, such as thioglycolic acid. The nitrophenyl group can be readily incorporated into this scaffold by using a nitro-substituted aromatic aldehyde or amine. For instance, 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one has been synthesized by reacting 4-nitrobenzaldehyde (B150856) with 4-amino acetophenone (B1666503) to form a Schiff base, which is then cyclized with thioglycolic acid. This demonstrates a straightforward method for incorporating the nitrophenyl group at the 2-position of the thiazolidinone ring. Similarly, other studies have reported the synthesis of 4-thiazolidinones where a nitrophenyl group is part of the final structure, such as 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(2-nitrophenyl)] carboxamido-1,3-thiazolidin-4-one. nih.gov The general three-component reaction between an amine, an aldehyde, and thioglycolic acid is a versatile and widely used method for generating diverse thiazolidinone libraries. nih.gov

Table 2: Synthesis of Novel Heterocyclic Scaffolds from Nitrophenyl Precursors

Role As a Chiral Building Block and Advanced Synthetic Intermediate in Chemical Research

Integration into Peptidomimetic Design and Peptide Chemistry

Peptidomimetics are molecules designed to mimic natural peptides, often with improved stability, bioavailability, and receptor affinity. e3s-conferences.org The incorporation of unnatural amino acids like (2S)-2-amino-2-(3-nitrophenyl)acetic acid is a key strategy in peptidomimetic design.

This chiral building block can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. unimi.itsigmaaldrich.com In this process, the amino group is typically protected with an Fmoc or Boc group, allowing the carboxyl group to couple with the N-terminus of a growing peptide chain anchored to a solid support. sigmaaldrich.comnih.gov The presence of the 3-nitrophenyl side chain introduces a bulky, aromatic moiety that can influence the secondary structure (e.g., turns, helices) of the resulting peptide and participate in specific binding interactions with biological targets. researchgate.net

Furthermore, the nitro group serves as a latent functional handle. Once the peptide chain is assembled, the nitro group can be chemically modified without altering the peptide backbone. For example, its reduction to an amine provides a site for conjugation, allowing the attachment of labels, drugs, or other molecular probes. This dual role makes it a valuable tool for creating peptides and peptidomimetics with novel properties.

Precursor for the Synthesis of Complex Organic Molecules

The true synthetic power of this compound is realized in its role as a precursor for more elaborate organic structures. The key to this utility is the chemical reactivity of the nitro group.

A pivotal transformation for this building block is the reduction of its nitro group to an amine, yielding (2S)-2-amino-2-(3-aminophenyl)acetic acid. This reaction creates a chiral aromatic diamine derivative, a highly sought-after precursor for various heterocyclic scaffolds that form the core of many biologically active molecules. The reduction can be achieved with high efficiency and chemoselectivity using several established methods.

Table 1: Common Reagents for Nitro Group Reduction

Reagent Typical Conditions Notes
H₂/Pd/C Hydrogen gas, Palladium on Carbon catalyst A common and efficient method, though it may also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Iron powder in acidic or neutral media A classic, cost-effective, and robust method for large-scale synthesis. commonorganicchemistry.com
SnCl₂·2H₂O Tin(II) chloride dihydrate in a solvent like ethanol (B145695) A mild reagent that is tolerant of many other functional groups, such as esters and nitriles. commonorganicchemistry.com

| Zn/CH₃COOH | Zinc dust in acetic acid | Provides a mild method for reduction under acidic conditions. commonorganicchemistry.com |

This table is generated based on established chemical principles for nitro group reduction and is not exhaustive.

The resulting product, (2S)-2-amino-2-(3-aminophenyl)acetic acid, contains two nucleophilic amine groups and a carboxylic acid. This arrangement is ideal for intramolecular cyclization reactions to form fused heterocyclic systems. For example, condensation with a suitable dicarbonyl compound or its equivalent can lead to the formation of chiral 1,4-benzodiazepine (B1214927) derivatives, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities.

While specific examples of the total synthesis of a natural product using this compound as a starting material are not prominently documented in publicly available literature, its potential is clear. The synthesis of natural products often requires the strategic introduction of nitrogen atoms and the control of stereochemistry.

A synthetic strategy could involve using the chiral center of this compound to set a key stereocenter in a target molecule. The nitro group could be carried through several synthetic steps before being reduced and incorporated into a heterocyclic core, a common feature in many alkaloids and other complex natural products. For instance, the synthesis of nitro-containing natural products like glionitrin, which features a nitroindoline (B8506331) core, highlights the importance of nitro-functionalized precursors in accessing complex molecular architectures. nih.gov The use of a chiral building block like this compound would be a logical approach for an asymmetric synthesis of related structures.

Contribution to the Development of Novel Functional Materials and Molecular Architectures

The unique combination of chirality, aromaticity, and a reactive nitro handle makes this compound an intriguing monomer for the synthesis of novel functional polymers and materials. e3s-conferences.orgresearchgate.net

Polymerization, either through the amino and carboxyl groups to form polyamides or by incorporating the molecule into other polymer backbones, would yield materials that are inherently chiral. Such chiral polymers have applications in enantioselective separations, asymmetric catalysis, and chiroptical devices.

Furthermore, the nitroaromatic system itself imparts specific properties. Polymers containing nitroaromatic moieties have been investigated for their fluorescence quenching capabilities, making them useful as sensory materials for detecting electron-rich compounds. nih.gov Conversely, polymers containing this building block could be used in the detection of explosives or other specific analytes. The nitro group can also be reduced to an amine post-polymerization, creating a functional polymer scaffold that can be further derivatized to tailor the material's properties for specific applications, such as in drug delivery or specialized coatings.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
(S)-3-nitrophenylglycine
(2S)-2-amino-2-(3-aminophenyl)acetic acid
1,4-Benzodiazepine
Glionitrin
Palladium on Carbon (Pd/C)
Iron (Fe)
Tin(II) chloride (SnCl₂)
Zinc (Zn)
Acetic Acid (CH₃COOH)
9-fluorenylmethoxycarbonyl (Fmoc)

Emerging Research Avenues and Future Directions

Exploration of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

The precise stereochemical control in the synthesis of (2S)-2-amino-2-(3-nitrophenyl)acetic acid is paramount for its applications, particularly in pharmaceuticals and materials science. Current research is actively pursuing the development of more efficient and selective catalytic systems to produce the desired (S)-enantiomer.

One promising approach involves dynamic kinetic resolution (DKR) . Nickel-catalyzed DKR has been explored to improve yield and enantiomeric excess. Future research in this area could focus on optimizing these systems, potentially through the development of novel chiral ligands or the use of continuous flow systems, which can enhance reaction efficiency and reduce catalyst loading.

Another area of intense investigation is the use of chiral metal complexes for enantioselective synthesis. For the related compound, amino-(4-nitro-phenyl)-acetic acid, BINAP-metal complexes have been successfully used as extractants in enantioselective liquid-liquid extraction, achieving high enantioselectivity. nih.gov This suggests that similar strategies could be adapted for the 3-nitro isomer. The development of novel chiral mono- and bi-dentate phosphine (B1218219) ligands for transition metals like rhodium and ruthenium is an active area of research for the asymmetric hydrogenation of prochiral precursors to amino acids. hilarispublisher.com

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. mdpi.com The use of enzymes, either as isolated catalysts or within whole-cell systems, could provide a highly efficient route to this compound. Research into identifying or engineering specific enzymes for the asymmetric synthesis of this particular amino acid is a significant future direction.

Catalytic ApproachPotential AdvantagesResearch Focus
Dynamic Kinetic Resolution (DKR) High theoretical yield (approaching 100%)Development of novel, highly active, and selective catalysts (e.g., nickel-based); optimization of reaction conditions.
Chiral Metal Catalysis High enantioselectivity and turnover numbersDesign and synthesis of new chiral ligands; exploration of different metal centers (e.g., Rh, Ru, Ir).
Biocatalysis High stereospecificity, mild reaction conditions, environmentally friendlyScreening for novel enzymes (e.g., transaminases, deracemases); enzyme engineering for enhanced activity and stability.

Design and Development of New Derivatives with Tailored Chemical Reactivity

The functional groups of this compound—the amino group, the carboxylic acid, and the nitro group—offer multiple handles for chemical modification, allowing for the design and synthesis of a wide array of derivatives with tailored properties.

The nitro group is a key functional group for derivatization. It can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This resulting (2S)-2-amino-2-(3-aminophenyl)acetic acid is a diamino acid derivative that can be used to synthesize novel peptides, polymers, or heterocyclic compounds.

The amino group can participate in nucleophilic substitution reactions. Acylation with various acyl chlorides or anhydrides can produce a range of N-acylated derivatives. These modifications can alter the compound's solubility, lipophilicity, and biological activity.

The carboxylic acid group can be esterified or converted to an amide. Esterification can be used to protect the carboxylic acid during other transformations or to modulate the compound's properties. Amide formation with different amines can lead to the creation of peptidomimetics or other complex molecules.

The combination of these modifications allows for the creation of a diverse library of derivatives. For instance, the reduction of the nitro group followed by selective acylation of the newly formed amino group could lead to compounds with specific recognition properties or biological activities.

Functional GroupReaction TypePotential Derivatives
Nitro Group Reduction(2S)-2-amino-2-(3-aminophenyl)acetic acid
Amino Group Acylation, AlkylationN-acyl derivatives, N-alkyl derivatives
Carboxylic Acid Esterification, AmidationEsters, Amides, Peptidomimetics

Advanced Applications in Chemical Biology, Supramolecular Chemistry, and Materials Science

The unique structural features of this compound and its derivatives make them promising candidates for advanced applications in several fields.

In chemical biology , this amino acid can be incorporated into peptides to act as a probe or to modulate biological activity. The nitro group can serve as a spectroscopic label or be used in photo-activated "caged" compounds. Its derivatives have been investigated for their potential as enzyme inhibitors. The introduction of this unnatural amino acid into peptide sequences can also confer resistance to proteolytic degradation, a desirable property for therapeutic peptides.

In supramolecular chemistry , the ability of the amino and carboxylic acid groups to form hydrogen bonds, combined with the potential for π-π stacking interactions from the phenyl ring, makes this compound an interesting building block for the self-assembly of well-defined nanostructures. researchgate.net These structures could find applications in areas such as drug delivery, sensing, and catalysis. The design of short peptides containing this amino acid could lead to the formation of novel supramolecular architectures. researchgate.net

In materials science , the incorporation of this compound into polymers could lead to new materials with interesting optical, electronic, or mechanical properties. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of conjugated polymers. Furthermore, the chirality of the amino acid can be used to create chiral polymers with applications in chiral separations or as chiroptical materials.

Q & A

Q. Table 1. Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Conditions
Water5.2pH 7.4, 25°C
DMSO22.525°C
Ethanol8.725°C
PBS Buffer3.1pH 7.4, 37°C

Q. Table 2. Key Crystallographic Parameters

ParameterReported ValueDFT-Optimized Value
C–NO2_2 Bond Length1.47 Å1.46 Å
N–C–C–O Torsion12.3°11.8°
Unit Cell Volume534 ų528 ų

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